REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([CH3:7])[N:6]=1.[CH:13](N(CC)C(C)C)(C)[CH3:14].C[Si](C#C)(C)C>C1(C)C=CC=CC=1.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:13]([C:2]1[S:3][C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([CH3:7])[N:6]=1)#[CH:14] |^1:39,58|
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Name
|
|
Quantity
|
0.5 g
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Type
|
reactant
|
Smiles
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BrC=1SC(=C(N1)C)C(=O)OCC
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Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
copper(I) iodide
|
Quantity
|
0.008 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
0.028 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was degassed
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Type
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ADDITION
|
Details
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filled with nitrogen
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Type
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TEMPERATURE
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Details
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cooled to ambient temperature
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Type
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ADDITION
|
Details
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poured onto a silica gel pad
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Type
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WASH
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Details
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eluted with hexanes and hexanes/ethyl acetate (10/1)
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Type
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CONCENTRATION
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Details
|
The collections were concentrated in vacuo
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Type
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DISSOLUTION
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Details
|
the obtained clear oil was dissolved in dichloromethane (5 mL)
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Type
|
ADDITION
|
Details
|
treated with 10% aqueous sodium hydroxide (0.5 mL) at ambient temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with dichloromethane (15 mL)
|
Type
|
WASH
|
Details
|
washed with water (7 mL) and brine (7 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1SC(=C(N1)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |